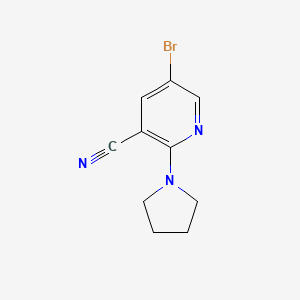

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC16237471

Molecular Formula: C10H10BrN3

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrN3 |

|---|---|

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 5-bromo-2-pyrrolidin-1-ylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2 |

| Standard InChI Key | MBANRWRTALZQKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=N2)Br)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile (C₁₀H₉BrN₄) features a pyridine ring system with three distinct functional groups:

-

Bromine at the 5-position, introducing steric bulk and electrophilic reactivity.

-

Pyrrolidin-1-yl at the 2-position, contributing conformational flexibility and potential hydrogen-bonding interactions.

-

Nitrile at the 3-position, serving as a polar functional group capable of participating in dipole interactions or acting as a metabolic precursor.

The molecular weight of the compound is approximately 265.11 g/mol, calculated based on its empirical formula. Structural analogs, such as methyl 5-bromo-2-(pyrrolidin-1-yl)nicotinate (C₁₁H₁₃BrN₂O₂, MW 285.14 g/mol) , highlight how modifications to the nitrile group (e.g., esterification) alter physical properties like solubility and molecular weight.

Comparative Analysis of Structural Analogs

The following table contrasts 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile with related compounds from published data:

The nitrile group distinguishes 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile from ester or carboxylic acid derivatives, potentially enhancing its metabolic stability compared to hydrolyzable analogs .

Synthetic Routes and Optimization

Bromination and Heterocyclic Substitution

A plausible synthesis route involves sequential bromination and nucleophilic aromatic substitution (NAS):

-

Bromination of Pyridine Derivatives:

The patent CN114591250A describes a one-step bromination method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to introduce bromine into pyrimidine systems. Applying this to 2-hydroxynicotinonitrile could yield 5-bromo-2-hydroxynicotinic acid intermediates, which may be further functionalized. -

Introduction of Pyrrolidine:

The hydroxyl group at position 2 can be replaced with pyrrolidine via NAS. For example, heating the intermediate with pyrrolidine in the presence of a base like triethylamine facilitates substitution, as demonstrated in similar nicotinate syntheses . -

Nitrile Formation:

If starting from a carboxylic acid derivative (e.g., 5-bromo-2-pyrrolidin-1-ylnicotinic acid ), dehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could yield the nitrile group.

Reaction Conditions and Yield Optimization

Key parameters for optimizing synthesis include:

-

Temperature: Reactions typically proceed at 80–100°C for NAS, as seen in phosphorus oxychloride-mediated chlorinations .

-

Catalysts: Triethylamine or diisopropylethylamine improve substitution efficiency by scavenging acids .

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for NAS.

The patent CN114591250A reports yields exceeding 96% for analogous bromo-chloropyrimidine synthesis, suggesting that similar conditions could achieve high efficiency for the target compound.

Physicochemical Properties and Reactivity

Solubility and Stability

-

Solubility: The nitrile and pyrrolidine groups confer moderate polarity, suggesting solubility in polar organic solvents (e.g., DMSO, acetone) but limited water solubility.

-

Stability: Nitriles are generally stable under acidic conditions but may hydrolyze to amides or carboxylic acids in strongly basic environments.

Reactivity Profiles

-

Electrophilic Aromatic Substitution: The bromine atom directs further substitutions to the para position (relative to itself) on the pyridine ring.

-

Cross-Coupling Reactions: The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids, a strategy widely used in medicinal chemistry to diversify structures.

-

Nitrile Transformations: The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, offering pathways for derivative synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume